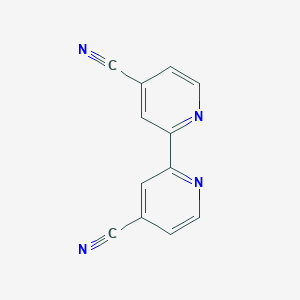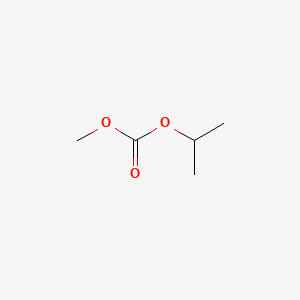
4,4'-Diciano-2,2'-bipiridina
Descripción general
Descripción
4,4’-Dicyano-2,2’-bipyridine is an organic compound with the molecular formula C₁₂H₆N₄. It is a derivative of bipyridine, where the hydrogen atoms at the 4 and 4’ positions are replaced by cyano groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields .
Aplicaciones Científicas De Investigación
4,4’-Dicyano-2,2’-bipyridine has a wide range of applications in scientific research:
Photosensitizers for Solar Fuel Generation: It is used in the synthesis of photosensitizer complexes for solar fuel generation.
Vapochromism and pH-dependent Coloration: It demonstrates exceptional vapochromism and color change depending on pH levels.
Redox Activity and Electrochromic Aptitude: It is used in various disciplines due to its redox activity and electrochromic nature.
Synthesis of Ruthenium Complexes: It is used in the synthesis of ruthenium complexes for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Dicyano-2,2’-bipyridine typically involves a multistep synthesis process. One common method includes the following steps :
Starting Material: The synthesis begins with 2,2’-bipyridine.
Oxidation: The 2,2’-bipyridine is oxidized using hydrogen peroxide in acetic acid to form 2,2’-bipyridine-N,N’-dioxide.
Industrial Production Methods
Industrial production methods for 4,4’-Dicyano-2,2’-bipyridine are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dicyano-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo selective mono- or disubstitution processes under palladium catalysis.
Coordination Reactions: It acts as a ligand that binds to metals such as molybdenum.
Common Reagents and Conditions
Palladium Catalysis: Used for substitution reactions.
Metal Salts: Used for coordination reactions.
Major Products Formed
Substituted Bipyridines: Products of substitution reactions.
Metal Complexes: Products of coordination reactions with metals.
Mecanismo De Acción
The mechanism of action of 4,4’-Dicyano-2,2’-bipyridine involves its role as a ligand in coordination chemistry. The cyano groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can be exploited for tuning photophysical properties in metal complexes. This compound facilitates metal-to-ligand charge-transfer (MLCT) processes, which are crucial for its applications in photosensitizers and other coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: The parent compound without cyano groups.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of cyano groups.
Bis-triazinyl bipyridines (BTBPs): Tetradentate ligands similar in shape to quaterpyridine.
Uniqueness
4,4’-Dicyano-2,2’-bipyridine is unique due to the presence of cyano groups, which significantly alter its electronic properties compared to other bipyridine derivatives. These cyano groups lower the energy of the LUMO, making it a valuable ligand for tuning the photophysical properties of metal complexes .
Propiedades
IUPAC Name |
2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFOUVCDJGKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439972 | |
| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67491-43-4 | |
| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)











